molecular formula C21H23NO3S2 B2522949 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole CAS No. 850926-60-2

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole

Cat. No.: B2522949
CAS No.: 850926-60-2
M. Wt: 401.54
InChI Key: OCOMJBWKGNKIDR-UHFFFAOYSA-N
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Description

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with isobutylthio, p-tolyl, and tosyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted oxazole compounds. These products can be further utilized in different applications depending on their chemical properties .

Mechanism of Action

The mechanism of action of 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole include:

Uniqueness

What sets this compound apart from its similar compounds is the presence of the tosyloxy group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S2/c1-14(2)13-26-21-20(27(23,24)18-11-7-16(4)8-12-18)22-19(25-21)17-9-5-15(3)6-10-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOMJBWKGNKIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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